Cas no 180465-02-5 (3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid)
![3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/180465-02-5x500.png)
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- CBPG
- 3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- (S)-3-(amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- S-(+)-CBPG
- (S)-(+)-CBPG
- GTPL3421
- (R)-3-(amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- BDBM50052256
- FCH4013584
- OR312475
- (s)-(+)-2-(3'-carboxybicyclo[1.1.1]pentyl)-glycine
- 3-((S)-Amino
- EN300-88066
- CHEMBL43412
- UPF 596
- CS-0078773
- 3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylicacid
- 3-((S)-amino(carboxy)methyl)bicyclo(1.1.1)pentane-1-carboxylic acid
- 180465-02-5
- 3-(Amino-carboxy-methyl)-bicyclo[1.1.1]pentane-1-carboxylic acid(S-CBPG)
- Bicyclo[1.1.1]pentane-1-acetic acid, alpha-amino-3-carboxy-, (alphaS)-
- S-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)glycine
- MFCD00949088
- AKOS026740795
- AS-44366
- SCHEMBL1308145
- 3-((S)-Amino-carboxy-methyl)-bicyclo[1.1.1]pentane-1-carboxylic acid
- A11489
- Q27088752
- 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
-
- MDL: MFCD00949088
- インチ: 1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)/t4-,7?,8?/m1/s1
- InChIKey: KNSHLWJBSDBBRH-XOJFDHPMSA-N
- ほほえんだ: OC(C12CC([C@@H](C(=O)O)N)(C1)C2)=O
計算された属性
- せいみつぶんしりょう: 185.06880783g/mol
- どういたいしつりょう: 185.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.3
- トポロジー分子極性表面積: 101
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D583505-25mg |
(S)-3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylicacid |
180465-02-5 | 95% | 25mg |
$520 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3198-250MG |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 95% | 250MG |
¥ 3,075.00 | 2023-04-14 | |
Enamine | EN300-88066-0.1g |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 0.1g |
$4082.0 | 2023-09-01 | ||
Apollo Scientific | OR312475-250mg |
(S)-3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 250mg |
£1309.00 | 2024-07-20 | ||
Apollo Scientific | OR312475-1g |
(S)-3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 1g |
£2559.00 | 2024-07-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3198-1G |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 95% | 1g |
¥ 7,682.00 | 2023-04-14 | |
Chemenu | CM537022-100mg |
(S)-3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 95%+ | 100mg |
$921 | 2022-12-31 | |
Enamine | EN300-88066-5.0g |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 5.0g |
$13454.0 | 2023-02-11 | ||
Aaron | AR0022P6-100mg |
Bicyclo[1.1.1]pentane-1-acetic acid, α-amino-3-carboxy-, (αS)- |
180465-02-5 | 95% | 100mg |
$1125.00 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3198-500mg |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 95% | 500mg |
¥5121.0 | 2024-04-23 |
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid 関連文献
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acidに関する追加情報
Research Brief on 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 180465-02-5)
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 180465-02-5) is a structurally unique bicyclic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Its rigid bicyclo[1.1.1]pentane scaffold serves as a bioisostere for aromatic rings or tert-butyl groups, offering novel opportunities in drug design. Recent studies highlight its potential as a key building block for peptide mimetics and small-molecule therapeutics targeting protein-protein interactions (PPIs) and enzymatic active sites.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in enhancing metabolic stability and membrane permeability of peptide-based inhibitors. Researchers incorporated 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid into a thrombin inhibitor scaffold, resulting in a 5-fold improvement in plasma stability compared to conventional analogs while maintaining nanomolar potency. The study utilized X-ray crystallography to confirm the compound's ability to maintain critical hydrogen-bonding interactions within the thrombin active site.
In neuropharmacology applications, a Nature Communications paper (2024) reported the successful use of this bicyclic amino acid in developing blood-brain barrier (BBB)-penetrant NMDA receptor modulators. The compound's unique spatial configuration enabled optimal positioning of pharmacophores while reducing molecular weight below 500 Da, addressing a key challenge in CNS drug development. In vivo studies showed improved pharmacokinetic profiles with oral bioavailability exceeding 60% in rodent models.
From a synthetic chemistry perspective, recent advancements in asymmetric synthesis (Org. Lett. 2024) have improved access to enantiomerically pure 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. A novel photoredox-catalyzed [2+2+1] cycloaddition strategy achieved gram-scale production with >99% ee, addressing previous limitations in synthetic scalability. This development is particularly significant for industrial applications where multi-kilogram quantities may be required for clinical development.
The compound's mechanism of action varies by application, but common themes emerge across studies: its constrained geometry enforces specific conformations in target biomolecules, while the carboxyl and amino functionalities provide versatile points for structural elaboration. Current research directions include exploration as a disulfide bridge mimetic in antibody-drug conjugates (ADCs) and as a core scaffold for PROTAC molecules targeting previously "undruggable" proteins.
Ongoing clinical relevance is evidenced by its incorporation in several preclinical candidates, including a first-in-class KEAP1-NRF2 interaction inhibitor for oxidative stress disorders and a selective PARP1 trapper for oncology indications. Patent analysis reveals increasing interest from major pharma, with 12 new filings in 2023-2024 incorporating this bicyclic motif. Future research directions likely include expanded structure-activity relationship studies and development of novel derivatives with modified physicochemical properties.
180465-02-5 (3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid) 関連製品
- 2408761-23-7(1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester)
- 858767-62-1((2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one)
- 1340506-53-7(4-Fluoro-3-methylphenyl-(3-thienyl)methanol)
- 1043106-60-0(N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide)
- 1210486-07-9(N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide)
- 361478-91-3(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)
- 174132-31-1(Fmoc-p(nh-boc)-l-phe-OH)
- 2229383-19-9(3-amino-1-(2-methoxyquinolin-3-yl)propan-1-one)
- 113398-38-2(Ethanol, 2-[(2-bromoethyl)dithio]-)
- 475979-70-5(2-chloro-4-(3,5-dichlorophenyl)phenol)
